molecular formula C8H8N2O B1171430 (2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoate CAS No. 186020-53-1

(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoate

Cat. No.: B1171430
CAS No.: 186020-53-1
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Description

O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol: is a bifunctional polyethylene glycol derivative. It is commonly used as a cross-linking reagent due to its ability to form stable amide bonds with primary amines. This compound is particularly valuable in bioconjugation, drug delivery, and the development of advanced biomaterials .

Mechanism of Action

Target of Action

O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol, also known as NHS-PEG-NHS, is primarily used as a cross-linking reagent . Its primary targets are amine groups present in various biological molecules .

Mode of Action

NHS-PEG-NHS interacts with its targets through its N-hydroxysuccinimide (NHS) ester groups at both ends of the molecule . These NHS ester groups react with amine groups in proteins or other biological molecules, forming stable amide bonds . This allows NHS-PEG-NHS to link two molecules together, hence its role as a cross-linking reagent .

Biochemical Pathways

The exact biochemical pathways affected by NHS-PEG-NHS depend on the specific molecules it is used to cross-link. It is often used in the covalent conjugation of tumor-targeting ligands to near-infrared (nir) fluorescent superparamagnetic iron oxide (io)- human serum albumin (hsa) nanoparticles . This allows for targeted delivery of these nanoparticles to tumor cells .

Pharmacokinetics

Polyethylene glycol (peg) molecules are generally known to improve the solubility and stability of conjugated drugs, and to reduce their immunogenicity .

Result of Action

The result of NHS-PEG-NHS’s action is the formation of stable, covalently linked conjugates of the molecules it cross-links . For example, when used to conjugate tumor-targeting ligands to NIR fluorescent IO-HSA nanoparticles, the result is a nanoparticle that can specifically target and be visualized in tumor cells .

Action Environment

The action of NHS-PEG-NHS can be influenced by various environmental factors. For example, the reaction between NHS-PEG-NHS and amine groups is pH-dependent, with optimal conjugation occurring at around pH 7-9 . Additionally, the stability of NHS-PEG-NHS can be affected by temperature, with storage at -20°C recommended to prevent hydrolysis of the NHS ester groups .

Biochemical Analysis

Biochemical Properties

O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol plays a crucial role in biochemical reactions as a cross-linking agent. It interacts with enzymes, proteins, and other biomolecules by forming covalent bonds with primary amines. This compound is particularly effective in the covalent conjugation of peanut agglutinin and anticarcinoembryonic antigen antibodies to near-infrared fluorescent superparamagnetic iron oxide-human serum albumin nanoparticles . The nature of these interactions involves the formation of stable amide bonds, which enhance the stability and functionality of the conjugated biomolecules.

Cellular Effects

O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol has significant effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound is used in the synthesis of mesoporous silica nanoparticles with different pore sizes, which are useful for high loading and controlled release of short oligonucleotides . These nanoparticles can affect cellular uptake and intracellular trafficking, thereby influencing cellular responses.

Molecular Mechanism

The molecular mechanism of O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol involves its ability to form covalent bonds with primary amines on biomolecules. This compound acts as a cross-linking reagent, facilitating the conjugation of proteins and other biomolecules. The binding interactions with biomolecules result in the formation of stable amide bonds, which can lead to enzyme inhibition or activation and changes in gene expression . These molecular interactions are essential for the compound’s role in various biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under appropriate storage conditions, such as at -20°C

Dosage Effects in Animal Models

The effects of O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol vary with different dosages in animal models. At lower dosages, this compound can effectively conjugate biomolecules without causing significant adverse effects. At higher dosages, there may be threshold effects and potential toxicity . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing any toxic or adverse effects.

Metabolic Pathways

O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modifying the activity of enzymes involved in metabolic processes . Understanding the metabolic pathways associated with this compound is crucial for elucidating its role in biochemical reactions and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be localized to specific cellular compartments, affecting its accumulation and localization . The distribution of this compound within cells is essential for its biochemical activity and its ability to modify cellular processes.

Subcellular Localization

O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is critical for its role in biochemical reactions and its impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol typically involves the reaction of polyethylene glycol with N-hydroxysuccinimide (NHS) and succinic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the NHS ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pH, and moisture levels. The process ensures high purity and yield, making the compound suitable for various applications in pharmaceuticals and biotechnology .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol stands out due to its bifunctional nature, allowing for the simultaneous conjugation of two different molecules. This property makes it highly versatile for various applications in chemistry, biology, and medicine .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O12/c27-15(1-7-21(33)37-25-17(29)3-4-18(25)30)23-9-11-35-13-14-36-12-10-24-16(28)2-8-22(34)38-26-19(31)5-6-20(26)32/h1-14H2,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNIYRUXBLQWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCOCCOCCNC(=O)CCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

186020-53-1
Record name α-[2-[[4-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutyl]amino]ethyl]-ω-[2-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutyl]amino]ethoxy]poly(oxy-1,2-ethanediyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186020-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does O,O'-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol interact with fibrin and what are the downstream effects on fibrin structure?

A1: O,O'-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol is a type of PEGylation reagent. It contains N-hydroxysuccinimide (NHS) ester groups at both ends, which are highly reactive towards primary amines. Fibrin, a protein involved in blood clotting, contains lysine residues with primary amine groups. The NHS esters on O,O'-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol react with these amine groups on fibrin, forming stable amide bonds. This process, known as PEGylation, leads to the covalent attachment of polyethylene glycol chains to the fibrin structure [].

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